molecular formula C9H8O2S B081321 Ethynyl p-tolyl sulfone CAS No. 13894-21-8

Ethynyl p-tolyl sulfone

Cat. No. B081321
CAS RN: 13894-21-8
M. Wt: 180.23 g/mol
InChI Key: FTHKWIMQNXVEHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethynyl p-tolyl sulfone can be synthesized through base-catalyzed sulfa-Michael reactions, utilizing ethyl glyoxylate N-tosylhydrazone as a sulfonyl-transfer reagent. This method allows for the direct access to functionalized sulfones under conditions that favor high yield and chemoselectivity (Fernández et al., 2014). Additionally, conjugate addition to tosylacetylene has been employed for the protection of NH groups in a series of compounds, indicating a versatile approach for introducing ethynyl p-tolyl sulfone into various molecules (Petit et al., 2014).

Molecular Structure Analysis

While specific studies on the molecular structure of ethynyl p-tolyl sulfone are limited, the synthesis of acyclic sulfur−nitrogen compounds provides insight into the bond characteristics and electron delocalization that may be relevant to understanding its molecular structure. These studies highlight the structural features that contribute to the reactivity and stability of sulfone compounds (Haas et al., 1996).

Chemical Reactions and Properties

Ethynyl p-tolyl sulfone is involved in various chemical reactions, including the preparation of vinyl and allenic sulfones through the addition of organocopper reagents and heteroatom nucleophiles to 1-Phenylseleno-2-(p-toluenesulfonyl)ethyne. These reactions demonstrate its utility in synthesizing compounds with potential applications in organic chemistry and material science (Back et al., 1998).

Physical Properties Analysis

The physical properties of ethynyl p-tolyl sulfone, such as solubility and stability, are crucial for its application in various chemical processes. Studies on related sulfone compounds suggest that these properties can significantly influence the reactivity and applicability of sulfones in organic synthesis (Morpurgo et al., 1996).

Chemical Properties Analysis

The chemical properties of ethynyl p-tolyl sulfone, including its reactivity with thiols, amines, and alkoxides, demonstrate its versatility as a reagent in organic synthesis. The ability to undergo regioselective and stereoselective reactions makes it a valuable tool for constructing complex molecular architectures (Back et al., 1998).

Scientific Research Applications

  • Protection of NH Groups in Organic Compounds : Ethynyl p-tolyl sulfone is used as a protecting group for NH groups in imides, azinones, inosines, and cyclic sulfonamides. This protection is achieved through conjugate addition to ethynyl p-tolyl sulfone. The protected derivatives can be controlled stereochemically, and the protecting groups are stable under non-nucleophilic bases and acids (Petit et al., 2014).

  • Synthesis of 4,7-Dihydro-2H-Isoindole Derivatives : Ethynyl p-tolyl sulfone reacts with 1,3-dienes through a Diels-Alder reaction to form tosyl-1,4-cyclohexadienes. These adducts can be converted into 4,7-dihydro-2H-isoindole derivatives, including bicyclo[2.2.2]ocatadiene-fused pyrrole as an isoindole equivalent (Ono et al., 2006).

  • Asymmetric α-2-tosylvinylation : Ethynyl tolyl sulfone is utilized in asymmetric α-2-tosylvinylation of N-substituted proline esters. This process results in good yield and high enantioselectivities without additional bases. The reaction involves the formation of N-2-tosylvinyl ammonium ylides (Igarashi et al., 2011).

  • Synthesis of Functionalized Sulfones : Ethyl glyoxylate N-tosylhydrazone, used as a sulfonyl anion surrogate in the DBU-catalyzed conjugate addition reaction with enones and enals, synthesizes γ-keto- and γ-hydroxy sulfones. This reaction provides direct access to these sulfones through a sulfa-Michael reaction (Fernández et al., 2014).

  • Synthesis of Optically Active Indan-2-ols : Ethynyl p-tolyl sulfone is key in synthesizing optically active indan-2-ols from 4-siloxy-1,6-alkadiynes. This involves a metalative Reppe reaction mediated by a divalent titanium reagent (Hanazawa et al., 2003).

  • Protection of Thiols versus Alcohols and Phenols : Ethynyl p-tolyl sulphone is used for the chemoselective and stereoselective conjugate addition of thiols to form Tosvinyl derivatives. This protecting group is stable under various conditions and can be removed effectively via conjugate addition-elimination mechanism (Arjona et al., 2003).

Safety And Hazards

Ethynyl p-tolyl sulfone is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Future Directions

Ethynyl p-tolyl sulfone has potential applications in the synthesis of various chemical compounds. Its use as an acetylene equivalent in Diels–Alder reactions and its role in the synthesis of optically active indan-2-ols suggest that it could have a wide range of applications in organic synthesis and medicinal chemistry.

properties

IUPAC Name

1-ethynylsulfonyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c1-3-12(10,11)9-6-4-8(2)5-7-9/h1,4-7H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHKWIMQNXVEHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403554
Record name Ethynyl p-tolyl sulfone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethynyl p-tolyl sulfone

CAS RN

13894-21-8
Record name Ethynyl p-tolyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethynyl p-Tolyl Sulfone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
119
Citations
BB Snider, TC Kirk, DM Roush… - The Journal of Organic …, 1980 - ACS Publications
We report here the analogous reactions of ethynyl sulfones with alkenes (Scheme I). The reaction introduces a functionalized two-carbon fragment, a vinyl sulfone, which is a versatile …
Number of citations: 31 pubs.acs.org
Z Chen, ML Trudell - Synthetic communications, 1994 - Taylor & Francis
… direct conversion of the crude 4a into pure ethynyl p-tolyl sulfone 1 (62% yield based on BTSMA 3… In summary the synthesis of ethynyl p-tolyl sulfone 1 and ethynyl phenyl sulfone 2 from …
Number of citations: 42 www.tandfonline.com
TG Mannafov, EA Berdnikov - Russian journal of organic chemistry, 2003 - Springer
… A solution of 0.47 g (3 mmol) of benzeneselenol and an equimolar amount of ethynyl p-tolyl sulfone in 10 ml of carbon tetrachloride was kept for 5 days. The product composition was …
Number of citations: 4 link.springer.com
V Weinrich, W Beck - Z. Naturforsch, 1999 - znaturforsch.com
… Recently we used the commercially available ethynyl-p-tolyl sulfone and p-tolyl (trimethylsilylethynyl) sulfone for the reactions with Re (CO) 5-which give the alkynyl complexes (OC) 5 …
Number of citations: 0 www.znaturforsch.com
E Petit, L Bosch, J Font, L Mola, AM Costa… - The Journal of …, 2014 - ACS Publications
… The Tsv-protected derivatives are obtained in excellent yields by conjugate addition to tosylacetylene (ethynyl p-tolyl sulfone). The stereochemistry of the double bond can be controlled …
Number of citations: 11 pubs.acs.org
DR St. Laurent, N Balasubramanian… - … of Reagents for …, 2001 - Wiley Online Library
[ 13894‐21‐8 ] C 9 H 8 O 2 S (MW 180.22) InChI = 1S/C9H8O2S/c1‐3‐12(10,11)9‐6‐4‐8(2)5‐7‐9/h1,4‐7H,2H3 InChIKey = FTHKWIMQNXVEHW‐UHFFFAOYAS (dienophile used in …
Number of citations: 2 onlinelibrary.wiley.com
L Waykole, LA Paquette - Organic Syntheses, 2003 - Wiley Online Library
Ethynyl p‐tolyl sulfone solvent: petroleum ether intermediate: p‐tolyl 2‐(trimethylsilyl) ethynyl sulfone product: Ethynyl p‐tolyl sulfone.
Number of citations: 52 onlinelibrary.wiley.com
Z Song, S Meng, Q Wang - ChemistrySelect, 2020 - Wiley Online Library
… The final synthesis of dihydromotuporamine C involved tandem nucleophilic addition with ethynyl p-tolyl sulfone and 3-azonia-Cope rearrangement to form the 15-membered aza-…
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Ethynyl p‐tolyl sulfone - Ho - Major Reference Works - Wiley Online Library …
Number of citations: 2 onlinelibrary.wiley.com
A Otten, JC Namyslo, M Stoermer… - European journal of …, 1998 - Wiley Online Library
… pyrrole (7) with ethynyl p-tolyl sulfone (6) and subsequent steps has been optimized. The crucial last step, the reductive in the skin of a Latin-American poisonous frog. Its remarkably …

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